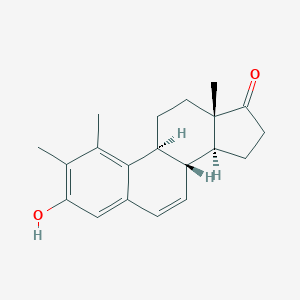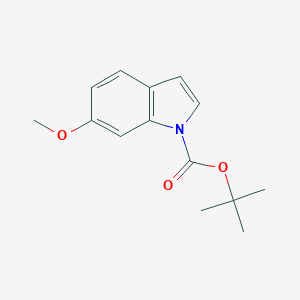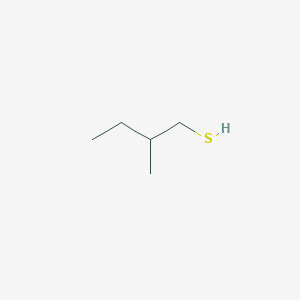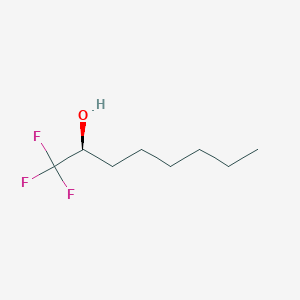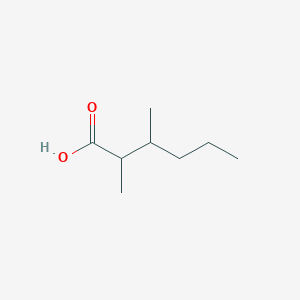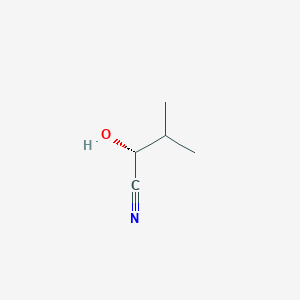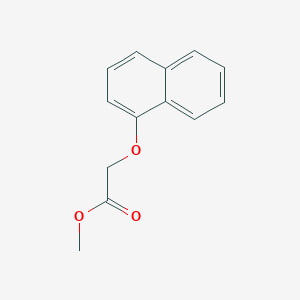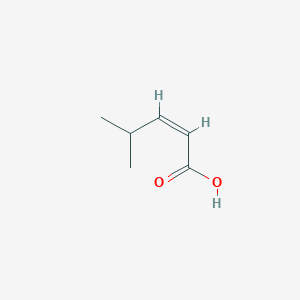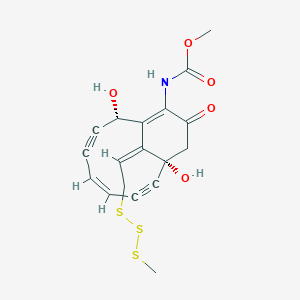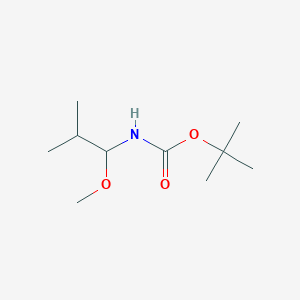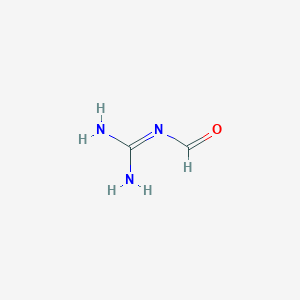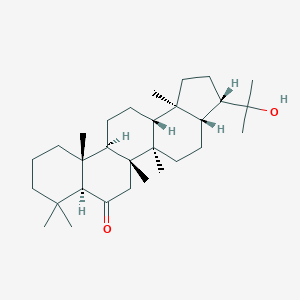
Zeorinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zeorinone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the natural product zerumbone, which is found in the rhizomes of the Zingiberaceae family. Zeorinone has been synthesized using various methods, and its properties and applications have been studied extensively.
Mécanisme D'action
The mechanism of action of zeorinone is not fully understood, but studies have shown that it interacts with various cellular targets, such as enzymes, receptors, and signaling pathways. Zeorinone has been shown to inhibit the activity of enzymes involved in inflammation, cancer, and microbial growth. It has also been shown to modulate various signaling pathways, such as the NF-κB and MAPK pathways.
Effets Biochimiques Et Physiologiques
Zeorinone has been shown to have various biochemical and physiological effects, such as reducing inflammation, inducing apoptosis, and inhibiting microbial growth. It has also been shown to modulate the expression of various genes involved in inflammation, cancer, and microbial growth. In addition, zeorinone has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Zeorinone has several advantages for use in lab experiments, such as its high purity, stability, and low toxicity. It is also readily available and can be synthesized using various methods. However, zeorinone has some limitations, such as its low solubility in water and some organic solvents. This can make it difficult to use in some experiments, and researchers may need to use specialized techniques to overcome these limitations.
Orientations Futures
There are several future directions for research on zeorinone. One area of interest is the development of zeorinone-based materials, such as zeorinone-coated nanoparticles, for various applications, such as drug delivery and imaging. Another area of interest is the study of zeorinone's effects on the gut microbiome and its potential use as a prebiotic or probiotic. Additionally, further research is needed to fully understand the mechanism of action of zeorinone and its potential applications in various fields.
Méthodes De Synthèse
Zeorinone can be synthesized using different methods, including the reaction of zerumbone with various reagents such as methyl iodide, dimethyl sulfate, and allyl chloride. The yield of zeorinone synthesis depends on the reaction conditions, such as the reaction time, temperature, and the amount of reagents used. Researchers have optimized the synthesis method to obtain high yields of zeorinone.
Applications De Recherche Scientifique
Zeorinone has been studied for its potential use in various fields, including medicine, agriculture, and material science. In medicine, zeorinone has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, zeorinone has been used as a natural pesticide to control pests and diseases. In material science, zeorinone has been used as a precursor for the synthesis of various materials, such as zeorinone-based polymers and zeorinone-coated nanoparticles.
Propriétés
Numéro CAS |
1750-34-1 |
|---|---|
Nom du produit |
Zeorinone |
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one |
InChI |
InChI=1S/C30H50O2/c1-25(2)14-9-15-28(6)23-11-10-22-27(5)16-12-19(26(3,4)32)20(27)13-17-29(22,7)30(23,8)18-21(31)24(25)28/h19-20,22-24,32H,9-18H2,1-8H3/t19-,20-,22+,23+,24-,27-,28+,29+,30+/m0/s1 |
Clé InChI |
MAVUFYZBQWGXHD-DDQAQDJJSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C(C)(C)O |
SMILES |
CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C |
SMILES canonique |
CC1(CCCC2(C1C(=O)CC3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



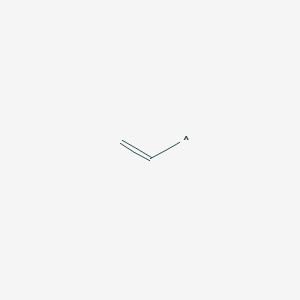
![2-(8-Acetyl-3-benzoyloxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl)acetic acid](/img/structure/B156430.png)
